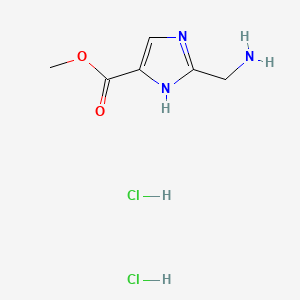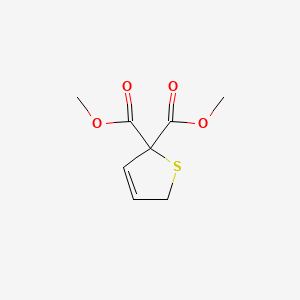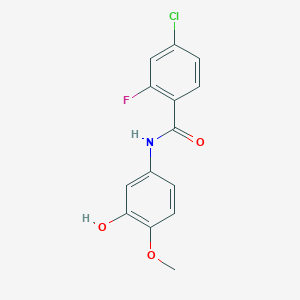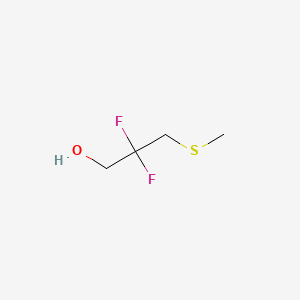![molecular formula C10H14F2O2 B6604655 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one CAS No. 2016575-80-5](/img/structure/B6604655.png)
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one, also known as 9,9-difluoro-1-oxaspiro[5.5]undecane, is a synthetic compound that has been gaining interest in the scientific community due to its potential applications in the field of organic chemistry. 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one is a bicyclic molecule with a molecular formula of C10H13F2O and a molecular weight of 179.2 g/mol. It is a colorless, oily liquid with a boiling point of 115.6°C and a melting point of -72.5°C. This compound has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals, as well as for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals. It has been used as a starting material in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug etodolac, the anti-malarial drug artemether, and the antifungal drug terbinafine. In addition, this compound has been used in the synthesis of various agrochemicals, such as the herbicide trifluralin and the insecticide fenpropathrin.
Wirkmechanismus
The mechanism of action of 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one is not well understood. However, it is believed to be involved in a variety of biochemical and physiological processes. It has been reported to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. It has also been reported to have anti-inflammatory, analgesic, and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, this compound is relatively stable and has a low vapor pressure, making it suitable for use in a variety of experiments. The main limitation of using 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research on 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one. These include further exploration of its potential applications in the synthesis of pharmaceuticals and agrochemicals, further investigation of its biochemical and physiological effects, and exploration of its potential therapeutic uses. In addition, further research is needed to better understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Synthesemethoden
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one can be synthesized by a variety of methods. The most common method is the Claisen rearrangement of 2-chloro-1-fluoro-9-oxaspiro[5.5]undecane, which is achieved by heating the reactant in the presence of a base such as sodium hydroxide or potassium carbonate. Other methods of synthesis include the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonic acid, the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonyl chloride, and the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonic anhydride.
Eigenschaften
IUPAC Name |
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)4-2-9(3-5-10)7-8(13)1-6-14-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCDJYZJXHXFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCC(CC2)(F)F)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)


![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)


![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)

![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)

![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)
